Cas no 215949-57-8 (2-(4-Bromo-3-methylphenyl)acetic acid)

2-(4-Bromo-3-methylphenyl)acetic acid is a brominated aromatic carboxylic acid derivative with a methyl substituent on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and methyl functional groups enhances its reactivity, enabling selective cross-coupling reactions and further derivatization. Its acetic acid moiety allows for easy conversion to esters, amides, or other carboxylate derivatives. The compound’s well-defined structure and stability make it suitable for use in research and industrial processes requiring precise molecular modifications. It is typically handled under standard laboratory conditions, with purity levels tailored to specific synthetic requirements.
2-(4-Bromo-3-methylphenyl)acetic acid structure
215949-57-8 structure
Product Name:2-(4-Bromo-3-methylphenyl)acetic acid
CAS No:215949-57-8
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD02664811
CID:1015651
PubChem ID:3613522
Update Time:2025-05-20

2-(4-Bromo-3-methylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-3-methylphenyl)acetic acid
    • (4-Bromo-3-methylphenyl)acetic acid
    • 4-bromo-3-methylBenzeneacetic acid
    • 4-Bromo-3-methylphenylacetic acid
    • PubChem24119
    • LHFFNLRLDVODNC-UHFFFAOYSA-N
    • SBB052713
    • CL8787
    • AS00510
    • BC005012
    • AB0030478
    • X2676
    • ST24027536
    • 2-(4-bromo-3-methylphenyl)aceticacid
    • EN300-216383
    • TS-03252
    • A879005
    • 2-(4-bromo-3-methyl-phenyl)acetic Acid
    • DTXSID60394210
    • SCHEMBL4944685
    • MFCD02664811
    • 215949-57-8
    • Z1269233833
    • SY110282
    • AKOS002392944
    • CS-W006038
    • DB-010029
    • MDL: MFCD02664811
    • Inchi: 1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: LHFFNLRLDVODNC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CC(=O)O)=CC=1C

Computed Properties

  • Exact Mass: 227.97900
  • Monoisotopic Mass: 227.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.533
  • Melting Point: 81 ºC
  • Boiling Point: 338 ºC
  • Flash Point: 158 ºC
  • PSA: 37.30000
  • LogP: 2.38460
  • Vapor Pressure: No data available

2-(4-Bromo-3-methylphenyl)acetic acid Security Information

2-(4-Bromo-3-methylphenyl)acetic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(4-Bromo-3-methylphenyl)acetic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:215949-57-8)2-(4-Bromo-3-methylphenyl)acetic acid
Order Number:A879005
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):271.0/1083.0
Email:sales@amadischem.com

Additional information on 2-(4-Bromo-3-methylphenyl)acetic acid

Introduction to 2-(4-Bromo-3-methylphenyl)acetic acid (CAS No. 215949-57-8)

2-(4-Bromo-3-methylphenyl)acetic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its molecular formula and the distinct structural features that contribute to its unique chemical properties. This compound, identified by the CAS number 215949-57-8, has garnered attention in recent years due to its potential applications in drug development and synthetic organic chemistry. The presence of both bromine and methyl substituents on the aromatic ring imparts specific reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 2-(4-Bromo-3-methylphenyl)acetic acid consists of a phenyl ring substituted at the 4-position with a bromine atom and at the 3-position with a methyl group, coupled with an acetic acid moiety at the 2-position. This arrangement not only influences its electronic distribution but also affects its interaction with biological targets. The bromine atom, in particular, is a key feature that enhances electrophilic aromatic substitution reactions, facilitating further functionalization and derivatization.

In the context of modern pharmaceutical research, compounds like 2-(4-Bromo-3-methylphenyl)acetic acid are often explored for their pharmacological properties. The acetic acid derivative is known to serve as a precursor in the synthesis of various therapeutic agents, including those targeting neurological disorders, inflammatory conditions, and metabolic diseases. Recent studies have highlighted its role in developing novel inhibitors that modulate enzyme activity by binding to specific amino acid residues.

One of the most compelling aspects of 2-(4-Bromo-3-methylphenyl)acetic acid is its versatility in synthetic chemistry. Researchers have leveraged its structural framework to create libraries of analogs with tailored biological activities. For instance, modifications at the 4-bromo and 3-methyl positions have been shown to influence binding affinity and selectivity in drug candidates. This adaptability makes it an indispensable tool for medicinal chemists seeking to optimize lead compounds for clinical trials.

The compound's reactivity also extends to cross-coupling reactions, which are fundamental in constructing complex organic molecules. The presence of both bromine and hydroxyl functionalities allows for palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, enabling the introduction of diverse substituents at strategic positions within the molecule. These reactions are pivotal in generating highly functionalized derivatives that exhibit enhanced pharmacological profiles.

Recent advancements in computational chemistry have further elucidated the potential of 2-(4-Bromo-3-methylphenyl)acetic acid as a scaffold for drug discovery. Molecular modeling studies have demonstrated its favorable interactions with target proteins, suggesting that it could be used to develop potent and selective inhibitors. These simulations have provided valuable insights into optimizing molecular geometry and electronic properties to improve drug-likeness parameters such as solubility, permeability, and metabolic stability.

In addition to its pharmaceutical applications, 2-(4-Bromo-3-methylphenyl)acetic acid has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a promising candidate for designing novel polymers and specialty chemicals. Researchers are exploring its incorporation into advanced materials that exhibit unique optical or electronic properties, which could revolutionize industries ranging from electronics to coatings.

The synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a methyl-substituted benzene derivative followed by carboxylation at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields for industrial applications.

Evaluation of 2-(4-Bromo-3-methylphenyl)acetic acid in preclinical studies has revealed intriguing biological activities that warrant further investigation. Initial assays have shown potential effects on enzymes involved in signal transduction pathways, suggesting therapeutic relevance for conditions such as cancer and neurodegenerative diseases. While comprehensive clinical data is still limited, these findings underscore its significance as a chemical entity with broad therapeutic implications.

The future prospects for 2-(4-Bromo-3-methylphenyl)acetic acid are promising, driven by ongoing research efforts aimed at uncovering new applications and refining synthetic strategies. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with enhanced efficacy and reduced side effects. As our understanding of molecular interactions evolves, this compound will likely continue to play a pivotal role in advancing chemical biology and drug discovery initiatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:215949-57-8)2-(4-Bromo-3-methylphenyl)acetic acid
A879005
Purity:99%/99%
Quantity:25g/100g
Price ($):271.0/1083.0
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